N1,N5-diethylbiguanide hydrochloride
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Overview
Description
N1,N5-Diethylbiguanide hydrochloride: is a chemical compound belonging to the class of biguanides, which are known for their biological activity, particularly in the treatment of diabetes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-diethylbiguanide hydrochloride typically involves the reaction of biguanide with ethylating agents under controlled conditions. One common method is the reaction of biguanide with ethyl iodide in the presence of a base, such as sodium hydroxide, to yield the diethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the ethylation reaction.
Chemical Reactions Analysis
Types of Reactions: N1,N5-Diethylbiguanide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives such as N1,N5-diethylbiguanide oxide .
Reduction: Reduction reactions can yield N1,N5-diethylbiguanide hydride .
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1,N5-Diethylbiguanide hydrochloride has several applications in scientific research:
Medicine: It is studied for its potential antidiabetic properties, similar to other biguanides like metformin.
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biological studies to understand the mechanisms of biguanide-based drugs.
Industry: The compound finds use in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N1,N5-diethylbiguanide hydrochloride exerts its effects involves the activation of AMP-activated protein kinase (AMPK) , which plays a crucial role in regulating cellular energy homeostasis. By activating AMPK, the compound helps to lower blood glucose levels and improve insulin sensitivity.
Molecular Targets and Pathways:
AMPK Activation: The primary molecular target is AMPK, which is involved in various metabolic pathways.
Insulin Sensitivity: The compound enhances insulin sensitivity, leading to better glucose uptake by cells.
Comparison with Similar Compounds
Metformin
Phenformin
Buformin
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Properties
IUPAC Name |
2-ethyl-1-(N'-ethylcarbamimidoyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.ClH/c1-3-9-5(7)11-6(8)10-4-2;/h3-4H2,1-2H3,(H5,7,8,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBDHWFKFKNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC(=NCC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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